molecular formula C7H7F3N2O B1360921 4-(Trifluoromethoxy)benzene-1,3-diamine CAS No. 873055-90-4

4-(Trifluoromethoxy)benzene-1,3-diamine

Cat. No. B1360921
M. Wt: 192.14 g/mol
InChI Key: BAFWFBOAYMQWHR-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C7H7F3N2O . It has a molecular weight of 192.14 .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethoxy)benzene-1,3-diamine is 1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 4-(Trifluoromethoxy)benzene-1,3-diamine is solid . It has a molecular weight of 192.14 .

Scientific Research Applications

Synthesis and Properties of Soluble Polyimides

  • A study by Qiu et al. (2006) explored the synthesis of new fluorinated diamine monomers, including derivatives of 4-(Trifluoromethoxy)benzene-1,3-diamine, for the production of organosoluble polyimides. These polyimides exhibited high thermal stability, flexibility, and optical transparency, making them suitable for advanced optoelectronics applications (Qiu et al., 2006).

Development of Fluorinated Polyimides

  • Research by Banerjee et al. (2003) involved the synthesis of novel fluorinated polyimides using similar diamine monomers. These polyimides showed exceptional thermal stability and low water absorption rates, indicating potential use in high-temperature and moisture-sensitive environments (Banerjee et al., 2003).

Optical and Dielectric Characterization

  • A study by Jang et al. (2007) focused on the optical and dielectric properties of fluorinated polyimides derived from 4-(Trifluoromethoxy)benzene-1,3-diamine. These materials displayed enhanced solubility, transparency, and low dielectric constants, suggesting their applicability in optoelectronics and as insulating materials in electronics (Jang et al., 2007).

Synthesis of Soluble Fluorinated Poly(Ether Imide)s

  • Liu et al. (2008) investigated the synthesis of soluble fluorinated poly(ether imide)s using fluorinated diamine monomers including 4-(Trifluoromethoxy)benzene-1,3-diamine. These materials exhibited high thermal stability, mechanical strength, and optical transparency, making them suitable for various industrial applications (Liu et al., 2008).

Synthesis of Soluble Fluoro-Polyimides

  • Research by Xie et al. (2001) on soluble fluoro-polyimides revealed that polymers derived from 4-(Trifluoromethoxy)benzene-1,3-diamine demonstrated excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in high-performance materials applications (Xie et al., 2001).

Electron-Withdrawing Properties

  • A study by Castagnetti and Schlosser (2002) highlighted the electron-withdrawing properties of the trifluoromethoxy group, such as in 4-(Trifluoromethoxy)benzene-1,3-diamine, showing its effectiveness in promoting hydrogen/metal permutation in ortho positions, which is significant in synthetic organic chemistry (Castagnetti & Schlosser, 2002).

Applications in Advanced Polymeric Materials

  • Li et al. (2018) utilized a fluorinated diamine monomer for the synthesis of optically transparent and soluble semi-fluorinated poly(ether imide)s, demonstrating their high mechanical properties and thermal stability, suggesting their use in areas requiring transparent, high-performance materials (Li et al., 2018).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301+H311+H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding all personal contact, including inhalation, using protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, and avoiding contact with incompatible materials .

properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFWFBOAYMQWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647894
Record name 4-(Trifluoromethoxy)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzene-1,3-diamine

CAS RN

873055-90-4
Record name 4-(Trifluoromethoxy)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Trifluoromethoxy-benzene-1,3-diamine (D-4) was synthesized following the general scheme above starting from 2,4-dinitro-1-trifluoromethoxy-benzene. Yield (89%). HPLC ret. time 0.91 min, 10-99% CH3CN, 5 min run; ESI-MS 193.3 m/z (MH+).
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